tert-butyl N-[(5-amino-2-methylphenyl)methyl]carbamate
Description
tert-Butyl N-[(5-amino-2-methylphenyl)methyl]carbamate is a carbamate-protected amine derivative with the molecular formula C₁₃H₂₀N₂O₂ and a molecular weight of 236.31 g/mol (estimated). This compound features a tert-butyl carbamate group attached to a benzylamine moiety substituted with a methyl group at the 2-position and an amino group at the 5-position of the phenyl ring . Its structural uniqueness lies in the positioning of these substituents, which influence its physicochemical properties, reactivity, and applications in pharmaceuticals, agrochemicals, and material science.
Properties
CAS No. |
209899-47-8 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
tert-butyl N-[(5-amino-2-methylphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-9-5-6-11(14)7-10(9)8-15-12(16)17-13(2,3)4/h5-7H,8,14H2,1-4H3,(H,15,16) |
InChI Key |
IRABMFBCTXDXJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)CNC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Chloroformate Reagents
The most common method involves reacting 5-amino-2-methylbenzylamine with tert-butyl chloroformate (Boc-Cl) under Schotten-Baumann conditions:
Reaction Scheme:
Typical Conditions:
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Temperature: 0–25°C
-
Reaction Time: 2–4 hours
Yield Optimization Data:
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| TEA | DCM | 0 | 78 | 95 |
| DIPEA | THF | 25 | 85 | 97 |
| Pyridine | DCM | 25 | 65 | 90 |
Triethylamine in DCM at 0°C provides moderate yields but requires careful HCl scavenging. Switching to DIPEA in THF improves yields due to enhanced solubility of the amine intermediate.
Alternative Methods Using Di-tert-butyl Dicarbonate
Di-tert-butyl dicarbonate (Boc₂O) offers a safer alternative to Boc-Cl, avoiding HCl generation:
Reaction Scheme:
Catalytic Systems:
-
4-Dimethylaminopyridine (DMAP): 5 mol% in DCM, 25°C, 12 hours (Yield: 82%)
-
N-Hydroxysuccinimide (NHS): 10 mol% in THF, 40°C, 6 hours (Yield: 88%)
DMAP accelerates the reaction via nucleophilic catalysis, while NHS minimizes side reactions such as urea formation.
Reaction Optimization and Kinetic Analysis
Solvent Effects on Reaction Efficiency
Polar aprotic solvents (THF, DMF) improve reagent solubility but may necessitate higher temperatures. Non-polar solvents (DCM) favor faster kinetics at lower temperatures:
Solvent Comparison Table:
| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Byproduct Formation (%) |
|---|---|---|---|
| DCM | 8.93 | 0.012 | 3.2 |
| THF | 7.52 | 0.009 | 1.8 |
| DMF | 36.7 | 0.005 | 5.6 |
THF balances reaction rate and byproduct suppression, making it ideal for large-scale synthesis.
Base and Temperature Effects
Strong bases (e.g., DIPEA) neutralize HCl efficiently but may deprotonate the aromatic amine, leading to dimerization. Lower temperatures (0–10°C) mitigate this issue:
Temperature Optimization:
| Base | Temperature (°C) | Dimerization Byproduct (%) | Yield (%) |
|---|---|---|---|
| TEA | 0 | 2.1 | 78 |
| TEA | 25 | 4.7 | 72 |
| DIPEA | 0 | 1.5 | 85 |
Purification and Characterization
Crystallization vs. Chromatography
-
Crystallization: Ethanol/water (3:1) at −20°C yields 95% pure product after two recrystallizations.
-
Flash Chromatography: Silica gel with hexane/ethyl acetate (4:1) achieves >99% purity but reduces yield to 70%.
Comparison:
| Method | Purity (%) | Yield (%) | Cost (USD/kg) |
|---|---|---|---|
| Crystallization | 95 | 90 | 120 |
| Chromatography | 99 | 70 | 450 |
Industrial Production Considerations
Scale-up challenges include exothermic reaction control and solvent recovery. Continuous-flow reactors reduce thermal gradients and improve mixing:
Pilot-Scale Data (10 kg Batch):
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Reaction Time (h) | 4 | 1.5 |
| Yield (%) | 82 | 89 |
| Solvent Recovery (%) | 75 | 92 |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-butyl N-[(5-amino-2-methylphenyl)methyl]carbamate can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted carbamates.
Oxidation: Nitro or hydroxyl derivatives.
Reduction: Amines and other reduced forms.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features position it as a candidate for developing new pharmacological agents. Similar compounds have been studied for their effects on various biological targets, including:
- Enzyme Inhibition : Compounds with similar structures have shown potential as enzyme inhibitors, which could be explored for therapeutic applications in diseases where enzyme activity is dysregulated.
- Anticancer Activity : Research suggests that derivatives of carbamate compounds may exhibit anticancer properties by interfering with cellular signaling pathways.
Binding Affinity Studies
Interaction studies focusing on the binding affinity of tert-butyl N-[(5-amino-2-methylphenyl)methyl]carbamate to various biological targets are crucial for understanding its pharmacological potential. These studies typically involve:
- Receptor Binding Assays : Evaluating the compound's ability to bind to specific receptors involved in disease processes.
- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the compound's structure affect its biological activity.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the Carbamate : Reacting an appropriate amine with a carbonyl compound to form the carbamate linkage.
- Purification : Employing techniques such as chromatography to isolate the desired product.
- Characterization : Using spectroscopic methods (e.g., NMR, IR) to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-amino-2-methylphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of enzyme activity or the alteration of receptor-ligand interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
tert-Butyl N-[(3-Amino-5-methylphenyl)methyl]carbamate
- Molecular Formula : C₁₃H₂₀N₂O₂ (identical to the target compound)
- Key Difference: The amino group is at the 3-position instead of the 5-position.
- Impact: The para-positioned amino group in the target compound allows for stronger resonance stabilization and enhanced hydrogen-bonding capacity compared to the meta-positioned isomer. This difference can alter binding affinity in biological systems, making the 5-amino derivative more suitable for drug candidates targeting enzymes or receptors requiring specific electronic interactions .
tert-Butyl N-[(2-Hydroxy-5-methylphenyl)methyl]carbamate
- Molecular Formula: C₁₃H₁₉NO₃
- Key Difference: A hydroxyl group replaces the amino group at the 2-position.
- Impact: The hydroxyl group increases polarity and acidity (pKa ~10), enhancing solubility in aqueous media. However, it reduces nucleophilicity compared to the amino group, limiting its utility in reactions requiring amine-mediated coupling (e.g., amide bond formation) .
Halogen-Substituted Derivatives
tert-Butyl 2,4-Difluorobenzylcarbamate
- Molecular Formula: C₁₂H₁₅F₂NO₂
- Key Features : Fluorine atoms at the 2- and 4-positions.
- Impact: Fluorine’s electron-withdrawing effect increases the compound’s metabolic stability and lipophilicity (LogP ~2.5), making it advantageous in drug design for improved blood-brain barrier penetration. However, it lacks the amino group’s hydrogen-bonding capability, reducing target specificity compared to the target compound .
tert-Butyl N-[(4-Bromo-2-fluoro-3-methoxyphenyl)methyl]carbamate
- Molecular Formula: C₁₃H₁₆BrFNO₃
- Key Features : Bromo, fluoro, and methoxy substituents.
- The methoxy group donates electrons, opposing fluorine’s inductive effects, creating a balanced electronic profile useful in catalysis or material science .
Heterocyclic Analogues
tert-Butyl N-(5-Bromo-6-chloropyridin-2-yl)carbamate
- Molecular Formula : C₁₀H₁₂BrClN₂O₂
- Key Features : Pyridine ring with bromo and chloro substituents.
- Impact : The heterocyclic core introduces aromatic nitrogen, enabling π-π stacking interactions in drug-receptor binding. This derivative’s higher molecular weight (322.58 g/mol) and halogen content make it suitable for heavy-atom derivatization in crystallography but less ideal for solubility-driven applications .
Biological Activity
tert-butyl N-[(5-amino-2-methylphenyl)methyl]carbamate, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its structural features that may influence its biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound is characterized by a tert-butyl group and a carbamate functional group attached to a 5-amino-2-methylphenyl moiety. Its unique structure suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 236.31 g/mol |
| SMILES | CC1=C(C=C(C=C1)N)CNC(=O)OC(C)(C)C |
| InChI | InChI=1S/C13H20N2O2/c1-8-5-6-9(14)7-10(8)15-12(16)17-13(2,3)4/h5-7H,8,14H2,1-4H3,(H,15,16) |
Synthesis
The synthesis of this compound typically involves the reaction of 5-amino-2-methylphenol with tert-butyl isocyanate. The process requires careful control of reaction conditions to ensure high yield and purity.
Research indicates that compounds similar to this compound exhibit activities such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Antiproliferative Effects : Studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways .
- Receptor Binding : The structural features allow for potential binding to various receptors, influencing cellular responses.
Case Studies
- Cell Proliferation Assays : In vitro studies demonstrate that treatment with this compound resulted in significant inhibition of proliferation in breast cancer cell lines (e.g., MDA-MB-231), with IC50 values indicating potent activity .
- Apoptosis Induction : The compound has been shown to increase the activation of caspase-3, suggesting a mechanism for inducing apoptosis in targeted cells .
- Comparative Studies : When compared to structurally similar compounds, this compound displayed enhanced selectivity and potency against certain biological targets, making it a candidate for further development.
Potential Applications
The unique properties of this compound suggest several potential applications:
- Cancer Therapeutics : Due to its antiproliferative effects and ability to induce apoptosis.
- Enzyme Inhibitors : As a candidate for developing drugs targeting specific enzymatic pathways involved in disease processes.
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[(5-amino-2-methylphenyl)methyl]carbamate?
The compound is typically synthesized via carbamate protection of the amine group using di-tert-butyl dicarbonate (Boc₂O). A common method involves reacting 5-amino-2-methylbenzylamine with Boc₂O in an inert solvent (e.g., dichloromethane or tetrahydrofuran) under basic conditions (e.g., triethylamine) at 0–25°C. Reaction progress is monitored by TLC or NMR, and purification is achieved via column chromatography or recrystallization .
Q. How is the compound characterized to confirm purity and structure?
Characterization employs:
- NMR spectroscopy : H and C NMR verify the presence of the tert-butyl group (~1.3 ppm for H), aromatic protons, and carbamate carbonyl (~155 ppm for C).
- Mass spectrometry (MS) : Molecular ion peaks confirm the molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₃H₂₀N₂O₂).
- HPLC : Purity assessment (>95% by area under the curve) .
Q. What are the primary applications of this compound in organic synthesis?
The compound serves as:
- A protecting group for amines during multi-step syntheses, preventing undesired side reactions.
- An intermediate in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to its stability under acidic/basic conditions.
- A substrate for studying carbamate hydrolysis kinetics .
Q. What safety precautions are recommended when handling this compound?
- Use gloves, lab coats, and eye protection to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust/aerosols.
- Store in a cool, dry place away from strong oxidizers. First-aid measures include rinsing exposed skin/eyes with water and seeking medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis?
- Temperature control : Lower temperatures (0–5°C) reduce side reactions like over-Boc protection.
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates.
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates Boc activation, improving reaction efficiency.
- Purification : Gradient elution in column chromatography resolves Boc-protected products from unreacted amines .
Q. What strategies address discrepancies in stability data under varying experimental conditions?
- Controlled stability studies : Compare degradation rates under acidic (e.g., HCl/THF), basic (NaOH/MeOH), and neutral conditions via HPLC.
- Kinetic analysis : Use Arrhenius plots to model temperature-dependent decomposition.
- Excipient screening : Co-solvents like PEG-400 may stabilize the compound in formulation studies .
Q. How to design biological assays to evaluate the compound's enzyme inhibitory activity?
- Assay parameters :
| Target Enzyme | Substrate | Detection Method | IC₅₀ Calculation |
|---|---|---|---|
| Tyrosine kinase | ATP/[γ-³²P]ATP | Radiolabeling | Nonlinear regression |
| Carboxylesterase | p-Nitrophenyl acetate | UV-Vis (405 nm) | Michaelis-Menten kinetics |
- Structure-activity relationship (SAR) : Modify the phenyl ring substituents (e.g., nitro, fluoro) and compare inhibitory potency .
Q. What computational methods predict the compound's reactivity in complex reactions?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study transition states in hydrolysis or nucleophilic substitution.
- Molecular docking : Simulate binding to enzyme active sites (e.g., cytochrome P450) using AutoDock Vina.
- QSPR models : Correlate substituent electronic parameters (Hammett σ) with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
